BenchChemオンラインストアへようこそ!

(1R,2S)-Tapentadol Hydrochloride

X-ray crystallography stereochemistry chiral identity

(1R,2S)-Tapentadol Hydrochloride (CAS 1282502-23-1) is a single stereoisomer of the centrally acting analgesic tapentadol, bearing the (R,S) configuration at its two chiral centers. While the clinically administered form is exclusively the (1R,2R)-enantiomer (the R,R diastereomer), the (1R,2S) form is designated as European Pharmacopoeia (EP) Impurity B and serves as an essential chiral reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) release of tapentadol active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C14H24ClNO
Molecular Weight 257.80 g/mol
Cat. No. B13439610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-Tapentadol Hydrochloride
Molecular FormulaC14H24ClNO
Molecular Weight257.80 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
InChIInChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m1./s1
InChIKeyZELFLGGRLLOERW-GBWFEORMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,2S)-Tapentadol Hydrochloride Matters for Analytical Reference and Chiral Purity Procurement


(1R,2S)-Tapentadol Hydrochloride (CAS 1282502-23-1) is a single stereoisomer of the centrally acting analgesic tapentadol, bearing the (R,S) configuration at its two chiral centers [1]. While the clinically administered form is exclusively the (1R,2R)-enantiomer (the R,R diastereomer), the (1R,2S) form is designated as European Pharmacopoeia (EP) Impurity B and serves as an essential chiral reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) release of tapentadol active pharmaceutical ingredient (API) and finished dosage forms [2]. Its procurement is driven by regulatory requirements that mandate stereochemical purity control under ICH Q3A and pharmacopoeial monographs, not by direct therapeutic use [3].

Why Generic Substitution Fails: The Functional Consequences of Tapentadol Stereochemistry


Tapentadol contains two stereogenic centers (C7 and C10), yielding four possible diastereomers: (R,R), (S,S), (S,R), and (R,S). Only the (R,R) isomer, (1R,2R)-tapentadol, is manufactured as the API because the dual mechanism of action—μ-opioid receptor (MOR) agonism (Ki = 0.1 µM) and norepinephrine reuptake inhibition (NRI, Ki = 0.5 µM)—resides in a single enantiomer and does not require metabolic activation [1]. The (1R,2S) stereoisomer (R,S configuration) is a diastereomer with a distinct three-dimensional arrangement confirmed by X-ray crystallography that alters its orientation at the receptor binding pocket [2]. Substituting (1R,2S)-tapentadol for the active (1R,2R) form—or confusing it with the racemate—would compromise pharmacological activity because the non-R,R stereoisomers lack the coordinated MOR-NRI synergy that underpins tapentadol's broad-spectrum analgesia and favorable tolerability profile [3].

Quantitative Differentiation Evidence: (1R,2S)-Tapentadol Hydrochloride vs. Closest Comparators


Crystal Structure Confirmation of R,S Stereochemistry vs. Clinically Used R,R Diastereomer

The crystal and molecular structures of all four tapentadol stereoisomers have been solved by single-crystal X-ray diffraction. The (1R,2S) isomer corresponds to stereoisomer (IV) in the published series, crystallizing in the orthorhombic space group P2₁2₁2₁ with one tapentadol cation and one chloride anion per asymmetric unit—in contrast to the active (1R,2R) isomer (stereoisomer I) which crystallizes in the monoclinic space group P2₁ with two cations and two anions per asymmetric unit [1]. This structural difference is not trivial: the ethyl and aminopropyl groups adopt different orientations relative to the phenol ring in the (1R,2S) vs. (1R,2R) forms, directly affecting the pharmacophoric geometry required for simultaneous MOR agonism and norepinephrine transporter (NET) inhibition [1]. Only the (R,R) isomer is used clinically; the other three stereoisomers, including (1R,2S), are classified as chiral impurities [2].

X-ray crystallography stereochemistry chiral identity

Chiral HPLC Separation: Resolution >2.5 for All Four Tapentadol Stereoisomers Including (1R,2S)

A validated normal-phase chiral HPLC method using a Chiralpak AD-H column with heptane–propan-2-ol–diethylamine (980:20:1, v/v/v) as mobile phase achieved baseline separation of all four tapentadol stereoisomers with resolution (Rs) greater than 2.5 for each enantiomeric pair and total analysis time under 20 minutes [1]. The method was validated per ICH guidelines for linearity, LOD, LOQ, precision, accuracy, and selectivity, demonstrating its suitability for routine determination of chiral purity of (R,R)-tapentadol in enantiopure API [1]. In contrast, the capillary electrophoresis (CE) method using sulfated-α-cyclodextrin (1.0% w/v) in 100 mM sodium borate buffer (pH 9.5) achieved a detection limit of 0.15% for chiral impurities, with the (R,R) isomer migrating last, facilitating trace-level quantification of (1R,2S) and other stereoisomeric impurities [2].

chiral HPLC enantioseparation method validation

Pharmacological Consequence of Stereochemistry: Only (R,R)-Enantiomer Possesses Dual MOR-NRI Activity

The clinically used (1R,2R)-tapentadol binds to human μ-opioid receptor (MOR) with Ki = 0.16 µM (160 nM) and inhibits norepinephrine transporter (NET) with functional Ki = 0.48 µM, while showing approximately fivefold selectivity for NET over serotonin transporter (SERT) [1]. The MOR functional activity (EC50 = 0.67 µM in [³⁵S]GTPγS assay, 88% efficacy relative to morphine) is similar to that of the (+)-M1 metabolite of tramadol, but unlike tramadol, tapentadol's activity does not depend on metabolic activation and is carried by a single enantiomer [1]. The other stereoisomers, including (1R,2S)-tapentadol, are reported as optical impurities that lack the coordinated dual pharmacophore; specifically, tapentadol impurity A (a related diastereomer) has been noted to possess significantly higher MOR affinity but lacks NRI activity, yielding a fundamentally different analgesic profile [2]. Quantitative receptor binding data for (1R,2S)-tapentadol specifically are not available in the open literature; the differentiation is based on class-level stereochemical inference from the established principle that tapentadol's therapeutic activity resides exclusively in the (R,R) configuration [3].

MOR agonism norepinephrine reuptake inhibition stereoselectivity

Tapentadol Scaffold vs. Tramadol: Quantitative Pharmacodynamic Differentiation Supporting Stereochemical Purity Requirements

Tapentadol (as the R,R scaffold) demonstrates an MOR binding affinity (Ki = 0.16 µM) that is 15-fold higher than racemic tramadol (Ki = 2.4 µM) and approximately 24-fold higher than (−)-tramadol (Ki = 24.8 µM) [1]. More critically, tapentadol exhibits prominent norepinephrine reuptake inhibition (NET functional Ki = 0.48 µM) with minimal serotonin reuptake inhibition (SERT functional Ki = 2.37 µM; NET/SERT potency ratio ≈ 4.9), whereas tramadol's analgesia derives from a composite of weak MOR agonism contributed collectively by enantiomers and a metabolite (O-desmethyltramadol, Ki = 0.0034 µM at MOR) plus balanced monoamine reuptake inhibition (SERT Ki = 0.99 µM; NET Ki = 0.78 µM for racemate) [1]. Furthermore, tapentadol is not a prodrug: it acts directly without CYP2D6-dependent metabolic activation, a key differentiator from tramadol whose clinical efficacy is contingent on polymorphic CYP2D6 conversion to O-desmethyltramadol [2]. The clinical consequence is that tapentadol provides more predictable analgesia and avoids serotonergic side effects (seizures, serotonin syndrome) observed with tramadol [2].

MOR-NRI dual mechanism tramadol comparator serotonin selectivity

Tapentadol Scaffold vs. Morphine: 50-Fold Lower MOR Binding Yet Only 2–3× Lower Analgesic Potency with Twice-Slower Tolerance Development

In the seminal characterization study, (1R,2R)-tapentadol HCl demonstrated a MOR binding Ki of 0.1 µM, which is approximately 50-fold lower than that of morphine, yet its analgesic potency across six rodent pain models (hot plate, tail-flick, writhing, Randall-Selitto, CCI, SNL) was only 2–3 times lower than morphine (ED50 range 8.2–13 mg/kg i.p. in rats) [1]. This apparent disconnect is explained by the NRI component: in vivo intracerebral microdialysis showed that tapentadol, in contrast to morphine, produced a 450% increase in extracellular norepinephrine at 10 mg/kg i.p. [1]. In the spinal nerve ligation (SNL) neuropathic pain model, the analgesic effect of tapentadol was strongly reversed by the α₂-adrenoceptor antagonist yohimbine but only moderately attenuated by naloxone, whereas morphine showed the opposite pattern, proving functional NRI contribution to analgesia [1]. Additionally, tolerance development to tapentadol in the chronic constriction injury (CCI) model was twice as slow as that to morphine [1]. A subsequent study confirmed that chronic tapentadol treatment resulted in tolerance to an extent similar to tramadol but much less than morphine, with nitric oxide synthase (NOS) involvement identified [2].

MOR binding analgesic potency tolerance development

Tapentadol Scaffold vs. Oxycodone: 31% Relative Reduction in Nausea and 38% Reduction in Constipation in Orthopedic Postoperative Pain

A systematic review and meta-analysis of 5 randomized controlled trials encompassing 2,006 patients compared treatment-emergent adverse events (TEAEs) between tapentadol (50–100 mg) and oxycodone (10 mg) in acute postoperative orthopedic surgery pain [1]. The analysis showed that nausea occurred in 32.6% of tapentadol-treated patients vs. 43.7% of oxycodone-treated patients (OR 0.59; 95% CI 0.46–0.77; p = 0.0001; I² = 15%), representing a 25.4% relative risk reduction [1]. Constipation was observed in 12.1% vs. 19.4% (OR 0.51; 95% CI 0.24–1.05; p = 0.0006; I² = 80%) [1]. In the subanalysis of minimum-dose tapentadol (50 mg), the advantage was more pronounced: nausea 29.8% vs. 49.5% (OR 0.47; p = 0.005), vomiting 10.5% vs. 28.5% (OR 0.29; p < 0.001), dizziness 17.1% vs. 26.8% (OR 0.56; p < 0.001), constipation 7.6% vs. 17% (OR 0.39; p = 0.03), and pruritus 4.3% vs. 11.2% (OR 0.38; p = 0.01) [1]. These differences are attributed to tapentadol's dual MOR-NRI mechanism, which enables equianalgesic efficacy at lower MOR engagement, thereby reducing μ-opioid-driven gastrointestinal and CNS side effects [1].

adverse events oxycodone comparator gastrointestinal tolerability

Validated Application Scenarios for (1R,2S)-Tapentadol Hydrochloride Based on Above Evidence


Chiral Purity Reference Standard for ANDA/DMF Submission and Batch Release Testing

(1R,2S)-Tapentadol HCl serves as EP Impurity B, an essential chiral reference standard for quantifying the R,S diastereomer in (R,R)-tapentadol API and finished dosage forms. The validated HPLC method with resolution >2.5 on Chiralpak AD-H [1] enables precise integration of the (1R,2S) peak against the main (1R,2R) peak, meeting ICH Q3A identification thresholds (typically 0.10% for a ≤2 g/day dose). The CE method with LOD 0.15% [2] provides orthogonal confirmation. Procurement of the authenticated hydrochloride salt (CAS 1282502-23-1, MW 257.79 g/mol) is mandatory for ANDA filers demonstrating equivalence to the reference listed drug Nucynta®.

Forced Degradation and Stability-Indicating Method Development

The (1R,2S) stereoisomer can form as a degradation product under stressed conditions (e.g., thermal, acidic, or photolytic stress). Including (1R,2S)-tapentadol HCl as a system suitability marker in stability-indicating RP-LC methods allows laboratories to verify that the analytical method can distinguish the impurity from the API and from other process-related impurities such as the methoxy impurity and the alcohol impurity [1]. The crystal structure data confirming distinct unit cell parameters [2] also support PXRD-based identification in solid-state stability studies.

Stereoselective Synthesis Process Control and Diastereomeric Excess Determination

In the industrial synthesis of tapentadol, dynamic resolution of racemic intermediates using dibenzoyl-L-tartaric acid or other chiral resolving agents yields the (R,R) enantiomer, with the (R,S) diastereomer as a key process-related impurity [1]. Quantifying residual (1R,2S)-tapentadol in the final API using the validated chiral HPLC method ensures that the diastereomeric excess (de) meets specification limits. This is particularly relevant for patent-protected synthetic routes (e.g., US 8,791,287, US 2013/0150622 A1) that claim high stereoselectivity via benzyl-substituted amino intermediates [2].

X-ray Crystallographic Polymorph and Salt-Form Screening in Preformulation

The orthorhombic P2₁2₁2₁ crystal system of (1R,2S)-tapentadol HCl, in contrast to the monoclinic P2₁ system of the (1R,2R) API [1], provides a structurally characterized comparator for solid-form screening studies. Researchers investigating salt and co-crystal forms of tapentadol can use the (1R,2S) stereoisomer to probe how stereochemistry influences crystal packing, hygroscopicity, and dissolution behavior—parameters that directly impact formulation development and intellectual property positioning.

Quote Request

Request a Quote for (1R,2S)-Tapentadol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.